N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, a sulfonylethyl chain, and a cyclohexanecarboxamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-fluorophenylpiperazine with a sulfonyl chloride derivative under basic conditions to form the sulfonylethyl intermediate. This intermediate is then reacted with cyclohexanecarboxylic acid or its derivatives to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are commonly used to obtain high-purity products suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction can produce amines or alcohols, and substitution reactions can introduce various functional groups onto the aromatic ring or piperazine moiety .
Scientific Research Applications
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors, making it valuable in drug discovery and development.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and piperazine ring are key structural features that enable the compound to bind to these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
JNJ-31020028: A compound with a similar piperazine and fluorophenyl structure, used as a neuropeptide Y Y2 receptor antagonist.
FPMINT: Another related compound that acts as an inhibitor of human equilibrative nucleoside transporters.
Uniqueness
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile and valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O3S/c20-17-8-4-5-9-18(17)22-11-13-23(14-12-22)27(25,26)15-10-21-19(24)16-6-2-1-3-7-16/h4-5,8-9,16H,1-3,6-7,10-15H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFQAIPXRQVBAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.